molecular formula C18H15NO2 B8700110 Phenol, 2-methoxy-4-[2-(2-quinolinyl)ethenyl]- CAS No. 36585-48-5

Phenol, 2-methoxy-4-[2-(2-quinolinyl)ethenyl]-

Cat. No.: B8700110
CAS No.: 36585-48-5
M. Wt: 277.3 g/mol
InChI Key: XZOWQMSJRBHFJX-UHFFFAOYSA-N
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Description

Phenol, 2-methoxy-4-[2-(2-quinolinyl)ethenyl]- is an organic compound that belongs to the class of phenols It is characterized by the presence of a methoxy group and a quinolinyl group attached to the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-methoxy-4-[2-(2-quinolinyl)ethenyl]- typically involves the reaction of 2-methoxyphenol with a quinoline derivative under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity. The use of catalysts and optimized reaction parameters are crucial in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-methoxy-4-[2-(2-quinolinyl)ethenyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, reduced quinolinyl compounds, and various substituted phenols.

Scientific Research Applications

Phenol, 2-methoxy-4-[2-(2-quinolinyl)ethenyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Phenol, 2-methoxy-4-[2-(2-quinolinyl)ethenyl]- involves its interaction with specific molecular targets. The quinolinyl group can intercalate with DNA, leading to potential anticancer effects. Additionally, the phenol group can participate in hydrogen bonding and other interactions with biological molecules, contributing to its overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenol, 2-methoxy-4-[2-(2-quinolinyl)ethenyl]- is unique due to the specific positioning of the quinolinyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

36585-48-5

Molecular Formula

C18H15NO2

Molecular Weight

277.3 g/mol

IUPAC Name

2-methoxy-4-(2-quinolin-2-ylethenyl)phenol

InChI

InChI=1S/C18H15NO2/c1-21-18-12-13(7-11-17(18)20)6-9-15-10-8-14-4-2-3-5-16(14)19-15/h2-12,20H,1H3

InChI Key

XZOWQMSJRBHFJX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C=CC2=NC3=CC=CC=C3C=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 61.34 g of acetic anhydride, 34.40 g of 2-methylquinoline and 36.57 g of vanilin were allowed to react with each other under reflux for 16 hours, and 50 cm3 of acetic acid was expelled by distillation. The residue and 250 cm3 of 3 N hydrochloric acid added thereto were heated for one hour. The heated mixture was cooled to deposit crystals, which were separated by filtration. The crystals were suspended in aqueous ammonia and stirred for one hour to expel hydrogen chloride from the crystals. The crystals thus freed from hydrogen chloride were again separated by filtration and collected. They were recrystallized via 2-ethoxyethanol to afford 2-[2-(4-hydroxy-3-methoxyphenyl)-ethenyl]-quinoline in a yield of 63%.
Quantity
34.4 g
Type
reactant
Reaction Step One
Quantity
36.57 g
Type
reactant
Reaction Step Two
Quantity
61.34 g
Type
solvent
Reaction Step Three

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